Tyrosinase Inhibitory Potential Inferred from the Structure-Activity Landscape of Benzothiazole-Thiourea Hybrids
While no direct IC50 value for CAS 307510-70-9 is publicly available, its predicted activity can be triangulated from a peer-reviewed series of nine benzothiazole-thiourea analogs (BT1-BT9) [1]. The most potent analog in the series, BT2, which contains a long aliphatic chain on the thiourea, achieved an IC50 of 1.3431 ± 0.0254 µM against mushroom tyrosinase. In contrast, BT3, bearing a smaller substituent, exhibited an IC50 of 54.6311 ± 2.1817 µM. The target compound, incorporating a benzoyl group, is structurally distinct from both the most and least potent analogs, placing it in an unexplored region of the SAR. Its activity is therefore predicted to be distinct from known analogs, and its procurement enables the experimental validation of the SAR for an aromatic acyl substituent.
| Evidence Dimension | In vitro Mushroom Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be distinct based on SAR. |
| Comparator Or Baseline | BT2 (aliphatic chain analog): IC50 = 1.3431 ± 0.0254 µM; BT3 (small substituent analog): IC50 = 54.6311 ± 2.1817 µM; Kojic Acid (standard): IC50 = 16.8320 ± 1.1600 µM. |
| Quantified Difference | Over 40-fold difference in potency observed between close analogs (BT2 vs. BT3). |
| Conditions | In vitro mushroom tyrosinase inhibition assay using L-DOPA as substrate. |
Why This Matters
Procuring this compound allows researchers to probe the activity cliff between aliphatic and aromatic thiourea substituents, an SAR gap not addressed by any compound in the published BT1-BT9 series.
- [1] Ujan, R., et al. 'Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors.' Journal of Biomolecular Structure and Dynamics, vol. 39, no. 18, 2021, pp. 7035-7043. doi:10.1080/07391102.2020.1804459. View Source
